

1-(3,4-Dimethylphenyl)piperazine chemical structure and properties

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Compound of Interest

Compound Name: 1-(3,4-Dimethylphenyl)piperazine

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An In-depth Technical Guide to **1-(3,4-Dimethylphenyl)piperazine**: Structure, Properties, and Synthetic Applications

Introduction

1-(3,4-Dimethylphenyl)piperazine, identified by its CAS number 1014-05-7, is a significant organic intermediate in the landscape of pharmaceutical and chemical research.^[1] Its molecular architecture, which features a piperazine ring attached to a dimethylphenyl group, renders it a versatile building block for the synthesis of more complex molecules.^{[1][2][3]} The piperazine moiety itself is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.^{[4][5][6]} This guide provides a comprehensive technical overview of **1-(3,4-Dimethylphenyl)piperazine**, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in drug discovery and development.

Chemical Structure and Identification

The structure of **1-(3,4-Dimethylphenyl)piperazine** consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a 3,4-dimethylphenyl group at one of the nitrogen atoms.

Molecular Structure of **1-(3,4-Dimethylphenyl)piperazine**

Caption: Chemical structure of **1-(3,4-Dimethylphenyl)piperazine**.

Key Identifiers:

- CAS Number: 1014-05-7[1][2][3][7]
- Molecular Formula: C₁₂H₁₈N₂[2][3][7]
- Molecular Weight: 190.28 g/mol [2][7][8]
- IUPAC Name: **1-(3,4-dimethylphenyl)piperazine**
- Synonyms: 1-(3,4-xylyl)piperazine, Piperazine, 1-(3,4-dimethylphenyl)-[7]

Physicochemical Properties

The physicochemical properties of **1-(3,4-Dimethylphenyl)piperazine** are crucial for its handling, storage, and application in chemical synthesis. It typically presents as a light beige to faintly yellow crystalline powder.[2][7][8] The compound is noted to be air-sensitive, suggesting that storage under an inert atmosphere is advisable to prevent degradation.[7][8]

Property	Value	Source(s)
Melting Point	60-65 °C	[7][8]
Boiling Point	110 °C	[3][7][8]
Flash Point	175 °C/10mm	[7][8]
pKa	9.05 ± 0.10 (Predicted)	[7][8]
Appearance	Light beige to faintly yellow crystalline powder	[2][7][8]
Density	~1.032 g/cm ³ (estimate)	[7][8]
Refractive Index	~1.554 (estimate)	[7]

The basicity of the piperazine ring, indicated by the predicted pKa value, is a key chemical feature. The two nitrogen atoms of the piperazine ring can act as proton acceptors, with their basicity influenced by the electronic effects of the dimethylphenyl substituent.[9][10]

Spectroscopic Characterization

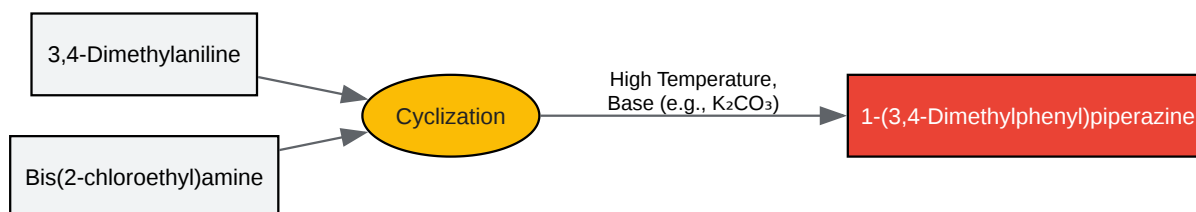
While a comprehensive public database of spectra for this specific compound is not readily available, its structure allows for the prediction of key spectroscopic features based on known data for similar phenylpiperazine derivatives.[\[11\]](#)[\[12\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the two methyl groups as singlets, and the protons of the piperazine ring. The piperazine protons would likely appear as two multiplets corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with two distinct signals for the methyl carbons. The piperazine ring would show two signals for the methylene carbons, reflecting the different chemical environments of the carbons adjacent to the two nitrogen atoms.
- IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the secondary amine of the piperazine ring, C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations. Aromatic C=C stretching bands would also be prominent.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.28 g/mol). Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of methyl groups.

Synthesis Protocol

1-(3,4-Dimethylphenyl)piperazine is a valuable building block, and its synthesis can be achieved through several routes.[\[3\]](#) A common approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis-electrophilic piperazine precursor.[\[13\]](#)[\[14\]](#)

Representative Synthesis Workflow



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Caption: A generalized workflow for the synthesis of aryl piperazines.

Step-by-Step Methodology: Synthesis via Cyclization

This protocol is a representative example based on established methods for synthesizing N-aryl piperazines.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and a suitable high-boiling point solvent such as dimethylformamide (DMF).
- **Addition of Base:** Add an excess of a non-nucleophilic base, such as potassium carbonate (K_2CO_3), to the reaction mixture. The base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline to enhance its nucleophilicity.
- **Reaction Conditions:** Heat the reaction mixture to a high temperature (e.g., 110-120 °C) and maintain it under reflux with vigorous stirring for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent. The filtrate is then typically subjected to an aqueous work-up. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The crude product obtained after removal of the solvent is purified. Column chromatography on silica gel is a common method for purification, using a solvent system such as a gradient of ethyl acetate in hexane.

- Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Research and Drug Development

The primary utility of **1-(3,4-Dimethylphenyl)piperazine** lies in its role as a versatile intermediate in the synthesis of pharmaceutical compounds.[1] The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), and it is also found in antihistaminic, anti-inflammatory, and antimicrobial agents.[4][5][13][15]

The presence of the secondary amine in the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.[5] This makes **1-(3,4-Dimethylphenyl)piperazine** a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

While the parent compound, piperazine, is known for its anthelmintic properties, acting as a GABA receptor agonist to paralyze parasites, the biological activities of its derivatives are diverse and depend on the specific substitutions made.[9][16][17]

Safety and Handling

1-(3,4-Dimethylphenyl)piperazine is classified as an irritant and corrosive substance.[7]

- Hazard Codes: Xi (Irritant)[7][8]
- GHS Pictogram: GHS05 (Corrosion)
- Hazard Statement: H314 - Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is air-sensitive, it is best stored under a dry, inert atmosphere.[7][8]

Conclusion

1-(3,4-Dimethylphenyl)piperazine is a key chemical entity with significant applications in synthetic organic chemistry and medicinal chemistry. Its well-defined structure and

physicochemical properties, combined with the versatile reactivity of the piperazine ring, make it an important building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

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